3-(4-Bromobenzoyl)thiophene
Overview
Description
3-(4-Bromobenzoyl)thiophene is an organic compound with the molecular formula C11H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound features a bromobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzoyl)thiophene typically involves the acylation of thiophene with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzoyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiophenes
- Sulfoxides and sulfones
- Alcohol derivatives
Scientific Research Applications
3-(4-Bromobenzoyl)thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)thiophene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with cellular proteins or enzymes, leading to various biochemical effects .
Comparison with Similar Compounds
- 2-Amino-3-(4-bromobenzoyl)thiophene
- 2-Amino-4-(4-bromophenyl)thiazole
- 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole
Uniqueness: 3-(4-Bromobenzoyl)thiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its bromobenzoyl group provides a versatile site for further functionalization, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
(4-bromophenyl)-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFWETSCDYWCFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CSC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60445473 | |
Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187963-92-4 | |
Record name | 3-(4-BROMOBENZOYL)THIOPHENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60445473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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